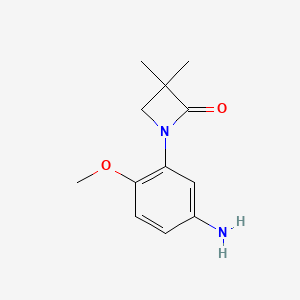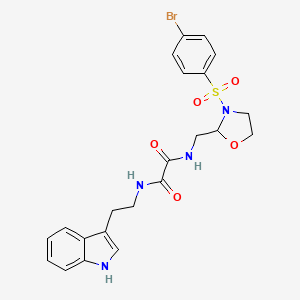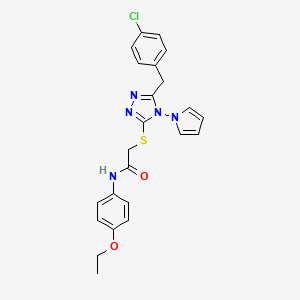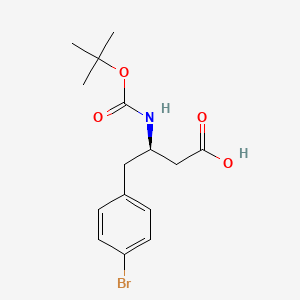![molecular formula C6H12ClNO B2970143 2-Oxabicyclo[2.1.1]hexan-1-ylmethanamine;hydrochloride CAS No. 2413903-70-3](/img/structure/B2970143.png)
2-Oxabicyclo[2.1.1]hexan-1-ylmethanamine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxabicyclo[2.1.1]hexan-1-ylmethanamine;hydrochloride is a chemical compound with the molecular formula C6H11NO·HCl. It is a white solid that is often used as a building block in chemical synthesis. The compound is known for its unique bicyclic structure, which includes an oxygen atom in the ring system, making it a valuable intermediate in various chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxabicyclo[2.1.1]hexan-1-ylmethanamine;hydrochloride typically involves the cycloaddition of alkenes. One common method is the photochemical [2 + 2] cycloaddition between alkenes, which constructs the cyclobutane ring . The reaction conditions often include the use of palladium catalysts and specific reagents such as HN(OMe)Me·HCl, EDC, and DIPEA in solvents like CH2Cl2 .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
2-Oxabicyclo[2.1.1]hexan-1-ylmethanamine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxygenated derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions include various oxygenated and amine derivatives, which can be further utilized in chemical synthesis and industrial applications.
Applications De Recherche Scientifique
2-Oxabicyclo[2.1.1]hexan-1-ylmethanamine;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Medicine: It is used in medicinal chemistry for the development of new pharmaceuticals with improved properties.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Oxabicyclo[2.1.1]hexan-1-ylmethanamine;hydrochloride involves its interaction with molecular targets and pathways in biological systems. The compound’s unique bicyclic structure allows it to act as a bioisostere, mimicking the properties of other chemical groups and enhancing the bioactivity of the molecules it is incorporated into .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Oxabicyclo[2.1.1]hexan-4-ylmethanamine;hydrochloride: Another compound with a similar bicyclic structure but different substitution pattern.
2-Oxabicyclo[2.1.1]hexan-1-ylmethanol: A related compound with a hydroxyl group instead of an amine.
Uniqueness
2-Oxabicyclo[2.1.1]hexan-1-ylmethanamine;hydrochloride is unique due to its specific bicyclic structure, which includes an oxygen atom in the ring system. This structure imparts distinct chemical and physical properties, making it a valuable intermediate in various chemical and industrial applications.
Propriétés
IUPAC Name |
2-oxabicyclo[2.1.1]hexan-1-ylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.ClH/c7-4-6-1-5(2-6)3-8-6;/h5H,1-4,7H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZAOWZDHHUQIQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(OC2)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-(3-Chlorophenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2970062.png)
![5-[(4-Fluorophenyl)methyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2970064.png)
![N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]methanesulfonamide](/img/structure/B2970065.png)

![2-({3-ethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2970070.png)
![(oxan-2-yl)methyl N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]carbamate](/img/structure/B2970072.png)
![5,6-dichloro-N-[2-(propylcarbamoyl)phenyl]pyridine-3-carboxamide](/img/structure/B2970073.png)

![N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-2,5-dimethoxybenzene-1-sulfonamide](/img/structure/B2970076.png)


![2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2970081.png)

![Methyl 3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2970083.png)
